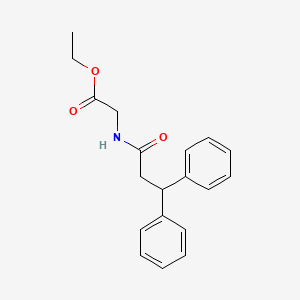![molecular formula C21H24Cl2N2O2 B4734210 N,N'-bis[2-(3-chlorophenyl)ethyl]pentanediamide](/img/structure/B4734210.png)
N,N'-bis[2-(3-chlorophenyl)ethyl]pentanediamide
Descripción general
Descripción
N,N'-bis[2-(3-chlorophenyl)ethyl]pentanediamide, commonly known as BCPD, is a synthetic compound used in scientific research for its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 429.95 g/mol. BCPD is a member of the amide family and is often used as a building block for other compounds due to its versatility.
Mecanismo De Acción
The mechanism of action of BCPD is not fully understood, but it is believed to interact with ion channels in a unique way. It has been shown to selectively block certain types of ion channels, which can have a variety of effects on cellular signaling pathways. BCPD has also been shown to have some antimicrobial activity, although the exact mechanism is not clear.
Biochemical and Physiological Effects:
BCPD has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of bacteria and fungi, and it has also been shown to have some anti-inflammatory properties. In addition, BCPD has been shown to affect the activity of ion channels in a variety of cell types, which can have a wide range of physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BCPD in lab experiments is its versatility. It can be used as a building block for the synthesis of other compounds, or it can be used directly to study the effects of ion channel activity. Another advantage is its relative ease of synthesis and purification. However, one limitation of using BCPD is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving BCPD. One area of interest is the development of new drugs based on the structure of BCPD. Another area of interest is the study of ion channels and their role in disease states such as cancer and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of BCPD and its effects on cellular signaling pathways.
Aplicaciones Científicas De Investigación
BCPD has been used in a variety of scientific research applications, including the development of new drugs and the study of biological systems. It is particularly useful in the study of ion channels and their role in cellular signaling. BCPD has also been used as a building block for the synthesis of other compounds, such as antibiotics and antifungal agents.
Propiedades
IUPAC Name |
N,N'-bis[2-(3-chlorophenyl)ethyl]pentanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N2O2/c22-18-6-1-4-16(14-18)10-12-24-20(26)8-3-9-21(27)25-13-11-17-5-2-7-19(23)15-17/h1-2,4-7,14-15H,3,8-13H2,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDHVBLNAMVAAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)CCCC(=O)NCCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyano-N'-[(1-naphthyloxy)acetyl]acetohydrazide](/img/structure/B4734133.png)
![3-amino-N-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4734141.png)
![N-(4-cyanophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4734143.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide](/img/structure/B4734148.png)


![1-methylbenzo[b]phenazine-6,11-dione](/img/structure/B4734160.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4734161.png)
![1-(3-fluorobenzoyl)-N-{2-[(isopropylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B4734164.png)
![1-(4-chlorophenyl)-5-[(5-nitro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4734168.png)
![2-{[4-allyl-5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B4734169.png)
![3-{[(3-{[(2-furylmethyl)amino]carbonyl}-2-thienyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4734177.png)
![2-chloro-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4734219.png)
![propyl 4-[(2,2-dimethylpropanoyl)amino]benzoate](/img/structure/B4734224.png)
